molecular formula C42H78O4 B14123869 3,4,5-Tris(dodecyloxy)phenol

3,4,5-Tris(dodecyloxy)phenol

Cat. No.: B14123869
M. Wt: 647.1 g/mol
InChI Key: DCZBKGAIXMVNEZ-UHFFFAOYSA-N
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Description

3,4,5-Tris(dodecyloxy)phenol is an organic compound characterized by the presence of three dodecyloxy groups attached to a phenol ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(dodecyloxy)phenol typically involves the alkylation of a phenol derivative with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction can be summarized as follows:

  • Dissolve the phenol derivative in DMF or THF.
  • Add potassium carbonate to the solution.
  • Introduce dodecyl bromide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(dodecyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,4,5-Tris(dodecyloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and liquid crystals.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(dodecyloxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic environments. These properties contribute to its biological activities, such as disrupting microbial cell membranes and scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tris(dodecyloxy)phenol
  • 3,4,5-Tris(carboxymethoxy)benzoic acid
  • 3,4,5-Tris(dodecyloxy)benzoate

Comparison

3,4,5-Tris(dodecyloxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and different reactivity patterns, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C42H78O4

Molecular Weight

647.1 g/mol

IUPAC Name

3,4,5-tridodecoxyphenol

InChI

InChI=1S/C42H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,43H,4-36H2,1-3H3

InChI Key

DCZBKGAIXMVNEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)O

Origin of Product

United States

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